molecular formula C10H18O2 B13959121 (2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol CAS No. 571147-19-8

(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol

Cat. No.: B13959121
CAS No.: 571147-19-8
M. Wt: 170.25 g/mol
InChI Key: YILPJEBLOPVZOL-LGUIWLBCSA-N
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Description

(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[410]heptan-2-ol is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a starting material such as a cyclohexene derivative, which undergoes an epoxidation reaction to form the oxirane ring. The reaction conditions often include the use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃

Properties

CAS No.

571147-19-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol

InChI

InChI=1S/C10H18O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h6-9,11H,4-5H2,1-3H3/t7-,8-,9?,10?/m1/s1

InChI Key

YILPJEBLOPVZOL-LGUIWLBCSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H](C2(C(C1)O2)C)O

Canonical SMILES

CC(C)C1CC(C2(C(C1)O2)C)O

Origin of Product

United States

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